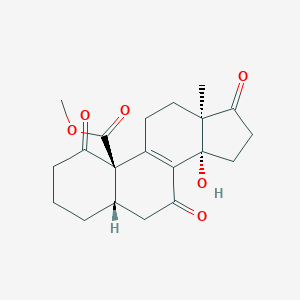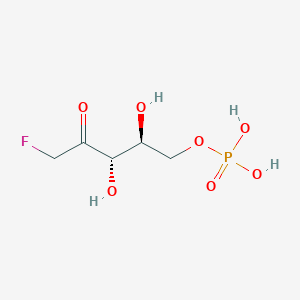
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, also known as Methyl Triac, is a synthetic androgen receptor agonist that has been used in scientific research for its potential applications in various fields. This compound has been studied for its ability to enhance muscle growth, bone density, and cognitive function, among other effects.
Applications De Recherche Scientifique
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a performance-enhancing drug in sports. It has been shown to increase muscle growth and bone density in animal studies, leading to speculation about its potential use in humans.
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has also been studied for its potential cognitive-enhancing effects. Animal studies have shown that it can improve spatial memory and learning, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
Mécanisme D'action
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac works by binding to and activating the androgen receptor, which is found in various tissues throughout the body. This activation leads to an increase in protein synthesis and cell growth, resulting in the observed effects on muscle and bone density. It also affects the central nervous system, leading to the observed cognitive-enhancing effects.
Biochemical and Physiological Effects
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac has been shown to have various biochemical and physiological effects. Animal studies have shown that it increases muscle growth and bone density, as well as improving cognitive function. It has also been shown to increase red blood cell count, which could potentially improve endurance in athletes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in lab experiments is its potency and specificity. It has been shown to have a high affinity for the androgen receptor, making it a useful tool for studying the effects of androgen receptor activation. However, one limitation is its potential toxicity, which could make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. One area of interest is its potential use as a treatment for cognitive disorders such as Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, more research is needed to fully understand the effects and potential risks of using Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in these contexts. Additionally, further research is needed to explore the potential therapeutic applications of Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac in other areas, such as bone and muscle disorders.
Méthodes De Synthèse
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac can be synthesized through a multistep process starting with the synthesis of the intermediate compound 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oic acid. This intermediate is then reacted with methyl iodide to produce Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate Triac. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and chromatography.
Propriétés
Numéro CAS |
130993-62-3 |
|---|---|
Nom du produit |
Methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate |
Formule moléculaire |
C10H24N8O10P2 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
methyl (5S,10R,13R,14S)-14-hydroxy-13-methyl-1,7,17-trioxo-3,4,5,6,11,12,15,16-octahydro-2H-cyclopenta[a]phenanthrene-10-carboxylate |
InChI |
InChI=1S/C20H24O6/c1-18-8-6-12-16(19(18,25)9-7-14(18)22)13(21)10-11-4-3-5-15(23)20(11,12)17(24)26-2/h11,25H,3-10H2,1-2H3/t11-,18-,19+,20+/m0/s1 |
Clé InChI |
GYYNKXHCVKWBDR-YRZPBDNOSA-N |
SMILES isomérique |
C[C@@]12CCC3=C([C@@]1(CCC2=O)O)C(=O)C[C@H]4[C@@]3(C(=O)CCC4)C(=O)OC |
SMILES |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
SMILES canonique |
CC12CCC3=C(C1(CCC2=O)O)C(=O)CC4C3(C(=O)CCC4)C(=O)OC |
Synonymes |
methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate methyl 14-hydroxy-1,7,17-trioxoandrost-8-ene-19-oate, (13beta,14beta)-isomer MHTAEO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B237476.png)


![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B237499.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)

![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)
